molecular formula C9H6F3N5O3 B15166174 4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol CAS No. 192817-10-0

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol

Katalognummer: B15166174
CAS-Nummer: 192817-10-0
Molekulargewicht: 289.17 g/mol
InChI-Schlüssel: ZVPXXKVHPOCWSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a nitrophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenol moiety yields quinones, while reduction of the nitro group results in the formation of an amine derivative .

Wissenschaftliche Forschungsanwendungen

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and amino groups but lacks the triazole ring and nitrophenol moiety.

    5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole: Contains the triazole ring and trifluoromethyl group but lacks the nitrophenol moiety.

    2-Nitrophenol: Contains the nitrophenol moiety but lacks the triazole ring and trifluoromethyl group[][8].

Uniqueness

4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring and nitrophenol moiety contribute to its reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

192817-10-0

Molekularformel

C9H6F3N5O3

Molekulargewicht

289.17 g/mol

IUPAC-Name

4-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-2-nitrophenol

InChI

InChI=1S/C9H6F3N5O3/c10-9(11,12)7-14-8(13)16(15-7)4-1-2-6(18)5(3-4)17(19)20/h1-3,18H,(H2,13,14,15)

InChI-Schlüssel

ZVPXXKVHPOCWSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N2C(=NC(=N2)C(F)(F)F)N)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.